(S)-3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride
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Overview
Description
(S)-3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an oxo group, and a carbonitrile group attached to a tetrahydroquinoline ring. The hydrochloride form enhances its solubility in water, making it more accessible for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions For instance, the reaction might start with the condensation of an amino acid derivative with a suitable aldehyde, followed by cyclization and nitrile formation
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pH, and reaction time to ensure high yield and purity. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a wide range of functionalized compounds.
Scientific Research Applications
(S)-3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting specific diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which (S)-3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the carbonitrile group, which may affect its reactivity and solubility.
7-Cyano-2-oxo-1,2,3,4-tetrahydroquinoline: Similar structure but without the amino group, leading to different chemical properties.
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile:
Uniqueness
(S)-3-Amino-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride is unique due to the presence of both the amino and carbonitrile groups, which confer distinct chemical reactivity and biological activity. The hydrochloride form further enhances its solubility, making it more versatile for various applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H10ClN3O |
---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
(3S)-3-amino-2-oxo-3,4-dihydro-1H-quinoline-7-carbonitrile;hydrochloride |
InChI |
InChI=1S/C10H9N3O.ClH/c11-5-6-1-2-7-4-8(12)10(14)13-9(7)3-6;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
TYMAMEGUQOLAKC-QRPNPIFTSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)NC2=C1C=CC(=C2)C#N)N.Cl |
Canonical SMILES |
C1C(C(=O)NC2=C1C=CC(=C2)C#N)N.Cl |
Origin of Product |
United States |
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